![molecular formula C12H20O2 B1617814 (Decahydro-naphthalen-1-YL)-acetic acid CAS No. 34681-29-3](/img/structure/B1617814.png)
(Decahydro-naphthalen-1-YL)-acetic acid
Overview
Description
Decahydro-naphthalen-1-YL-acetic acid is a chemical compound with the molecular formula C12H20O2 . It is also known as Decahydro-1-naphthalenylacetic acid .
Synthesis Analysis
While specific synthesis methods for Decahydro-naphthalen-1-YL-acetic acid were not found, there are related compounds such as naphthalen-1-yl-acetic acid hydrazides that have been synthesized and tested for various activities .Molecular Structure Analysis
The molecular structure of Decahydro-naphthalen-1-YL-acetic acid consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 196.286 Da and the monoisotopic mass is 196.146332 Da .Physical And Chemical Properties Analysis
Decahydro-naphthalen-1-YL-acetic acid has a density of 1.0±0.1 g/cm3 . Its boiling point is 317.5±10.0 °C at 760 mmHg . The compound has a molar refractivity of 55.1±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
Antivenin Activity
(Decahydro-naphthalen-1-YL)-acetic acid: has shown promising results in the field of antivenin research. A study published in the Journal of Pharmacy and Pharmacology detailed the in-vitro and in-vivo antivenin activity of a compound structurally related to (Decahydro-naphthalen-1-YL)-acetic acid against King cobra venom . The compound demonstrated significant antagonistic effects on the inhibition of neuromuscular transmission, suggesting potential applications in developing treatments for snakebites.
Bioactive Compound Isolation
The related research on antivenin activity also highlights the role of (Decahydro-naphthalen-1-YL)-acetic acid derivatives in the isolation of bioactive compounds from natural sources . This process is crucial for the discovery of new therapeutic agents.
Future Directions
While specific future directions for Decahydro-naphthalen-1-YL-acetic acid were not found, research on related naphthalene derivatives has shown potential for high impact in the field . Further exploration of 2-naphthol, a related compound, for the rapid synthesis of versatile biologically relevant heterocycles has been suggested .
properties
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILGJHQBKWXGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956167 | |
Record name | (Decahydronaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Decahydro-naphthalen-1-YL)-acetic acid | |
CAS RN |
34681-29-3 | |
Record name | NSC33961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Decahydronaphthalen-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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